6-Chloro-2,4-difluoro-3-methylbenzaldehyde

Description

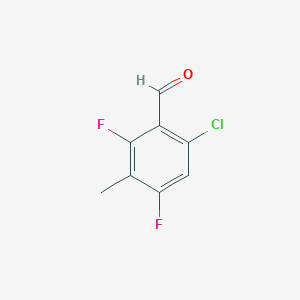

6-Chloro-2,4-difluoro-3-methylbenzaldehyde (CAS: 21261-72-3) is a halogenated aromatic aldehyde featuring a benzaldehyde backbone substituted with chlorine (Cl), fluorine (F), and a methyl (CH₃) group at positions 6, 2,4, and 3, respectively. This compound is structurally characterized by its electron-withdrawing substituents (Cl and F) and a sterically influencing methyl group.

Structure

2D Structure

Properties

IUPAC Name |

6-chloro-2,4-difluoro-3-methylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClF2O/c1-4-7(10)2-6(9)5(3-12)8(4)11/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVQXXSZQUSARQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1F)Cl)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501252237 | |

| Record name | Benzaldehyde, 6-chloro-2,4-difluoro-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501252237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1706435-05-3 | |

| Record name | Benzaldehyde, 6-chloro-2,4-difluoro-3-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1706435-05-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzaldehyde, 6-chloro-2,4-difluoro-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501252237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-2,4-difluoro-3-methylbenzaldehyde typically involves the following steps:

Halogenation: Starting with a suitable benzene derivative, halogenation reactions introduce chlorine and fluorine atoms onto the benzene ring.

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions under controlled conditions to ensure purity and yield. The process involves the use of catalysts and specific reaction conditions to optimize the synthesis.

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-2,4-difluoro-3-methylbenzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The compound can be reduced to form alcohols or other derivatives.

Substitution: The chlorine and fluorine atoms can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines can be used for substitution reactions.

Major Products Formed:

Oxidation: 6-Chloro-2,4-difluoro-3-methylbenzoic acid.

Reduction: 6-Chloro-2,4-difluoro-3-methylbenzyl alcohol.

Substitution: Various derivatives depending on the nucleophile used.

Scientific Research Applications

Common Reagents and Conditions

| Reaction Type | Common Reagents | Products Formed |

|---|---|---|

| Oxidation | Potassium permanganate (KMnO₄) | 6-Chloro-2,4-difluoro-3-methylbenzoic acid |

| Reduction | Lithium aluminum hydride (LiAlH₄) | 6-Chloro-2,4-difluoro-3-methylbenzyl alcohol |

| Substitution | Nucleophiles (e.g., OH⁻, amines) | Various derivatives based on nucleophile used |

Chemistry

6-Chloro-2,4-difluoro-3-methylbenzaldehyde serves as a building block in organic synthesis. It is utilized in the development of pharmaceuticals and agrochemicals due to its ability to undergo various chemical transformations:

- Intermediate for Synthesis : It acts as an intermediate in synthesizing complex organic molecules.

- Reagent in Reactions : The compound participates in nucleophilic substitution reactions where the halogen atoms can be replaced by other functional groups.

Biology

In biological research, this compound is significant for:

- Development of Bioactive Molecules : It is used as a precursor for synthesizing enzyme inhibitors and receptor ligands that target specific biological pathways.

- Biochemical Assays : Its reactive nature makes it useful in designing assays for studying enzyme activities or interactions.

Medicine

In the medicinal field, this compound is important for:

- Drug Design : It plays a critical role in the design and synthesis of new drugs aimed at treating various diseases, particularly those requiring specific molecular interactions.

- Potential Drug Candidates : The compound has been explored for developing anti-inflammatory and anticancer agents due to its unique chemical properties that allow for targeted action within biological systems.

Industrial Applications

In industry, this compound is utilized for:

- Production of Specialty Chemicals : It is employed in manufacturing dyes, pigments, and other specialty chemicals that require specific reactivity profiles.

- Polymer and Coating Industries : Its unique structure allows it to be used in producing advanced materials with tailored properties.

Case Studies

-

Synthesis of Anti-inflammatory Agents :

A study explored the use of this compound as an intermediate in synthesizing novel anti-inflammatory compounds. The resulting products showed promising activity against inflammatory markers in vitro. -

Development of Enzyme Inhibitors :

Research demonstrated that derivatives of this compound could inhibit specific enzymes involved in cancer progression. The structure-activity relationship indicated that modifications on the benzene ring significantly influenced inhibitory potency.

Mechanism of Action

The mechanism by which 6-Chloro-2,4-difluoro-3-methylbenzaldehyde exerts its effects depends on its specific application. For example, in drug design, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 6-Chloro-2,4-difluoro-3-methylbenzaldehyde with analogous halogenated benzaldehyde derivatives, focusing on substituent patterns, molecular properties, and documented applications:

Key Observations:

Substituent Effects :

- Electron-Withdrawing Groups : The presence of Cl and F in this compound enhances electrophilic reactivity at the aldehyde group, making it suitable for nucleophilic additions or condensations. This contrasts with 3,6-Difluoro-2-methylbenzaldehyde , which lacks Cl and may exhibit reduced electronic effects .

- Steric Influence : The methyl group at C3 in the target compound may hinder reactivity compared to unsubstituted analogs like 2-Chloro-3,6-difluorobenzaldehyde .

Synthetic Utility: 2-Chloro-6-fluorobenzaldehyde (CAS 387-45-1) is a precursor for antibiotics like flucloxacillin, highlighting the role of halogenated benzaldehydes in drug synthesis . 6-Chloro-2,4-bis(difluoromethyl)quinoline-3-carboxylic acid demonstrates the importance of fluorine in enhancing agrochemical bioactivity .

In contrast, 2-Chloro-3,6-difluorobenzaldehyde remains commercially available, suggesting broader applicability .

Structural Analogs in Drug Discovery: Derivatives like 6-chloro-2/3-arylquinoxaline exhibit antitumor activity, underscoring the significance of chloro and methyl groups in modulating biological effects .

Biological Activity

6-Chloro-2,4-difluoro-3-methylbenzaldehyde is a fluorinated aromatic aldehyde that has garnered attention for its potential biological activities. This compound, characterized by the presence of chlorine and fluorine substituents, may exhibit unique pharmacological properties that merit detailed exploration.

The molecular formula of this compound is C₈H₅ClF₂O. Its structure features a benzene ring with a chlorine atom at the 6-position, two fluorine atoms at the 2 and 4 positions, and a methyl group at the 3-position. These substitutions influence its reactivity and biological interactions.

Biological Activity Overview

Research indicates that compounds similar to this compound can exhibit various biological activities, including anti-inflammatory and anticancer properties. The specific biological effects of this compound are still under investigation, but several studies suggest potential therapeutic applications.

In Vitro Studies

- Antioxidant Activity : Preliminary studies suggest that fluorinated benzaldehydes may possess antioxidant properties. For instance, compounds with similar structures have demonstrated the ability to scavenge free radicals effectively.

- Cytotoxicity : In vitro assays have shown that certain derivatives of benzaldehyde can exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves apoptosis induction and disruption of cellular metabolism.

- Enzyme Inhibition : Compounds like this compound may inhibit key enzymes involved in inflammatory pathways. For example, inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) pathways has been observed in related compounds, suggesting similar potential for this compound .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be partially explained through structure-activity relationship studies:

- Fluorination : The presence of fluorine atoms enhances lipophilicity and metabolic stability, which can improve bioavailability and efficacy.

- Chlorine Substitution : Chlorine atoms may contribute to the compound's ability to interact with biological targets effectively.

Case Studies

- Anti-inflammatory Effects : A study demonstrated that similar difluorinated compounds reduced levels of inflammatory markers in cell-based assays. The concentration-dependent response indicated potential therapeutic doses for treating inflammatory diseases .

- Cytotoxicity in Cancer Models : Research involving structurally related compounds showed significant cytotoxicity against human cancer cell lines such as MCF-7 breast cancer cells. The IC50 values were reported in the low micromolar range, indicating strong activity .

Data Table

The following table summarizes key findings related to the biological activity of this compound and its analogs:

Q & A

Q. What are the key considerations for synthesizing 6-chloro-2,4-difluoro-3-methylbenzaldehyde with high purity?

Methodological Answer: Synthesis typically involves halogenation and oxidation steps. For example, fluorination may employ HF under controlled conditions to avoid side reactions, while chlorination can use reagents like Cl2 or SOCl2. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (e.g., using ethanol/water mixtures) is critical. Monitor reaction progress by TLC and confirm purity via HPLC (>98% by area normalization) .

Q. How should researchers characterize this compound to confirm its structure?

Methodological Answer: Combine multiple analytical techniques:

- NMR : <sup>1</sup>H and <sup>13</sup>C NMR to identify substituent positions (e.g., methyl at C3, aldehydic proton at δ 9.8–10.2 ppm).

- GC-MS : Confirm molecular ion peak (m/z ≈ 206 [M]<sup>+</sup>) and fragmentation patterns.

- Elemental Analysis : Verify C, H, Cl, F percentages (theoretical: C 52.3%, H 2.9%, Cl 17.2%, F 18.4%).

Cross-reference spectral data with analogs like 3,6-difluoro-2-methylbenzaldehyde .

Q. What are common reactivity patterns of the aldehyde group in this compound?

Methodological Answer: The aldehyde group undergoes nucleophilic additions (e.g., Grignard reagents) and condensations (e.g., with hydrazines to form hydrazones). For example, reaction with hydroxylamine yields the corresponding oxime (melting point ~120–125°C), useful in crystallography. Reductive amination with primary amines (NaBH4/AcOH) produces secondary amines for drug intermediates .

Advanced Research Questions

Q. How can computational chemistry aid in predicting reaction pathways for derivatives of this compound?

Methodological Answer: Use density functional theory (DFT) to model transition states and activation energies. For example:

Q. What strategies resolve contradictions in spectroscopic data across studies?

Methodological Answer:

- Solvent Effects : Re-run NMR in deuterated DMSO vs. CDCl3 to assess shifts caused by hydrogen bonding.

- Dynamic Effects : Variable-temperature NMR to detect conformational exchange (e.g., hindered rotation of methyl groups).

- Synchrotron XRD : Resolve crystal structure ambiguities (e.g., disorder in fluorine positions) .

Q. How can structure-activity relationships (SAR) guide medicinal chemistry applications?

Methodological Answer:

- Substituent Scanning : Synthesize analogs (e.g., 6-Br instead of 6-Cl) and test bioactivity (IC50 assays).

- Pharmacophore Mapping : Use docking simulations (AutoDock Vina) to correlate substituent positions with receptor binding (e.g., fluorine’s role in enhancing lipophilicity).

- Metabolic Stability : Compare half-lives in microsomal assays to optimize methyl/fluoro substitution patterns .

Q. What experimental design principles optimize multi-step synthesis yields?

Methodological Answer:

- DoE (Design of Experiments) : Vary temperature, catalyst loading, and solvent polarity (e.g., DMF vs. THF) to identify critical factors via response surface methodology.

- In-line Analytics : Use FTIR or ReactIR to monitor intermediates in real time.

- Scale-up Considerations : Assess exothermicity via DSC to prevent thermal runaway during halogenation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.